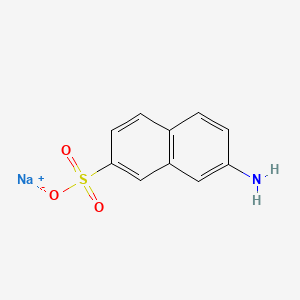

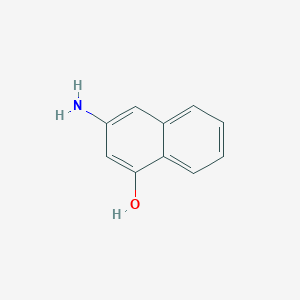

Sodium 7-Amino-2-naphthalenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

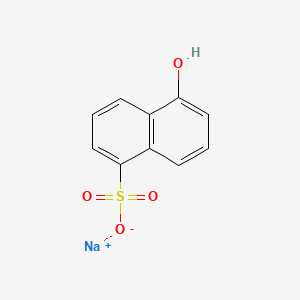

Sodium 7-Amino-2-naphthalenesulfonate, also known as Cassella’s Acid F Sodium Salt, 2-Naphthylamine-7-sulfonic Acid Sodium Salt, and 7-Amino-2-naphthalenesulfonic Acid Sodium Salt , is a chemical compound with the empirical formula C10H8NNaO3S . It is a solid substance .

Molecular Structure Analysis

The molecular weight of this compound is 245.23 . The SMILES string representation is [Na+].Nc1ccc2ccc(cc2c1)S([O-])(=O)=O .Physical and Chemical Properties Analysis

This compound is a solid substance . Its purity, calculated on dried substance, is more than 70.0% . The drying loss is a maximum of 10.0%, and the maximum Sodium Chloride content is 25.0% .Aplicaciones Científicas De Investigación

Coordination and Solubility Studies

- Coordination Properties: Sodium 7-Amino-2-naphthalenesulfonate demonstrates coordination capabilities, as seen in a compound where Na+ ions are coordinated by distorted edge-sharing octahedra of water O atoms (Wang et al., 1996).

- Solid-Liquid Equilibria: The solid-liquid equilibrium data of this compound, especially in ternary systems with water, have been extensively studied, providing essential insights for its application in various fields (Li Rongrong et al., 2014).

Analytical Chemistry Applications

- Extraction and Detection in Industrial Effluents: This compound plays a significant role in the enrichment and detection of benzene- and naphthalenesulfonates in industrial wastewaters, showcasing its utility in environmental monitoring and pollution control (Alonso, Castillo, & Barceló, 1999).

- Chromatographic Analysis: It has been used in indirect photometric chromatography for the detection of various anions, indicating its potential as a sensitive and selective analytical reagent (Maki & Danielson, 1991).

Industrial and Engineering Applications

- Improvement in Production Processes: The study of its solubility in various solvents has led to strategies for improving industrial processes, like the production of 2-naphthol, by leveraging the solubility differences of its sodium salt forms (Zhao et al., 2017).

Application in Safety Assessment

- Safety Assessment in Cosmetics: this compound has been assessed for safety in cosmetic applications, particularly in relation to skin penetration and toxicity, which is crucial for consumer product safety (International Journal of Toxicology, 2003).

Advanced Materials and Sensor Development

- Optical Sensor for Sodium: The development of a sodium-selective fiber-optic sensor uses a component similar to this compound, demonstrating its potential in sensor technology (Zhujun, Mullin, & Seitz, 1986).

Summary

This compound finds diverse applications in scientific research, ranging from coordination chemistry and solubility studies to its use in analytical chemistry, industrial process optimization, cosmetic safety assessments, and the development of advanced sensor technologies. These studies highlight its versatility and significance in various scientific and industrial contexts.

Scientific Research Applications of this compound

Coordination and Solubility Studies

- Coordination Properties: this compound demonstrates coordination capabilities, as seen in a compound where Na+ ions are coordinated by distorted edge-sharing octahedra of water O atoms (Wang et al., 1996).

- Solid-Liquid Equilibria: The solid-liquid equilibrium data of this compound, especially in ternary systems with water, have been extensively studied, providing essential insights for its application in various fields (Li Rongrong et al., 2014).

Analytical Chemistry Applications

- Extraction and Detection in Industrial Effluents: This compound plays a significant role in the enrichment and detection of benzene- and naphthalenesulfonates in industrial wastewaters, showcasing its utility in environmental monitoring and pollution control (Alonso, Castillo, & Barceló, 1999).

- Chromatographic Analysis: It has been used in indirect photometric chromatography for the detection of various anions, indicating its potential as a sensitive and selective analytical reagent (Maki & Danielson, 1991).

Industrial and Engineering Applications

- Improvement in Production Processes: The study of its solubility in various solvents has led to strategies for improving industrial processes, like the production of 2-naphthol, by leveraging the solubility differences of its sodium salt forms (Zhao et al., 2017).

Application in Safety Assessment

- Safety Assessment in Cosmetics: this compound has been assessed for safety in cosmetic applications, particularly in relation to skin penetration and toxicity, which is crucial for consumer product safety (International Journal of Toxicology, 2003).

Advanced Materials and Sensor Development

- Optical Sensor for Sodium: The development of a sodium-selective fiber-optic sensor uses a component similar to this compound, demonstrating its potential in sensor technology (Zhujun, Mullin, & Seitz, 1986).

Safety and Hazards

Sodium 7-Amino-2-naphthalenesulfonate can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing it before reuse .

Mecanismo De Acción

Mode of Action

It is known that many similar compounds interact with their targets by binding to specific sites, thereby modulating the activity of the target .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Sodium 7-Amino-2-naphthalenesulfonate . These factors can include pH, temperature, and the presence of other substances that can interact with the compound.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 7-Amino-2-naphthalenesulfonate involves the reaction of 7-Amino-2-naphthalenesulfonic acid with Sodium Hydroxide.", "Starting Materials": [ "7-Amino-2-naphthalenesulfonic acid", "Sodium Hydroxide" ], "Reaction": [ "Dissolve 7-Amino-2-naphthalenesulfonic acid in water", "Add Sodium Hydroxide to the solution", "Heat the mixture to 80-90°C for 2-3 hours", "Cool the mixture to room temperature", "Filter the precipitate", "Wash the precipitate with water", "Dry the product" ] } | |

Número CAS |

5412-82-8 |

Fórmula molecular |

C10H9NNaO3S |

Peso molecular |

246.24 g/mol |

Nombre IUPAC |

sodium;7-aminonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H9NO3S.Na/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9;/h1-6H,11H2,(H,12,13,14); |

Clave InChI |

CLQQCWZXMNLFPX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])N.[Na+] |

SMILES canónico |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)N.[Na] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-c]pyridin-7-amine](/img/structure/B1592579.png)

![4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1592588.png)